N-hydroxy-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-hydroxy-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms within its structure
Mechanism of Action
Target of Action
N-hydroxy-1,2,3-thiadiazole-4-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives, such as this compound, can potentially affect multiple biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the NF-κB pathway , which plays a crucial role in immune and inflammatory responses, as well as in cancer .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
N-hydroxy-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the hydroxyl and carboxamide groups.
2,5-Dihydroxy-1,3,4-thiadiazole: Contains additional hydroxyl groups, leading to different chemical properties.
N-hydroxy-1,2,5-thiadiazole-3-carboxamide: Similar structure but with different positioning of functional groups.
Uniqueness: N-hydroxy-1,2,3-thiadiazole-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-hydroxythiadiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c7-3(5-8)2-1-9-6-4-2/h1,8H,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUMOROEJCSCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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